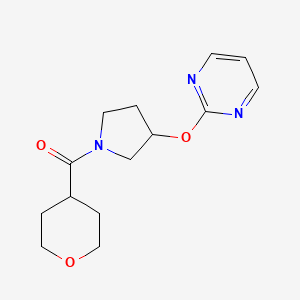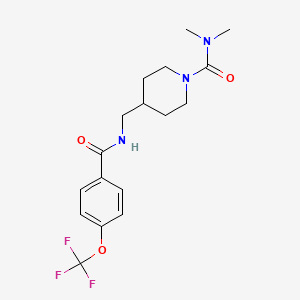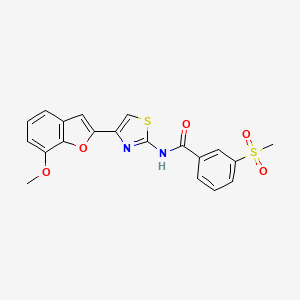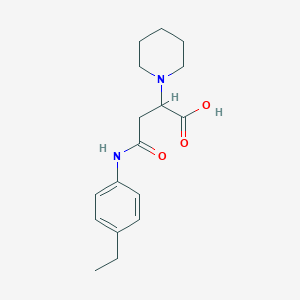
2-Fluoro-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodopyridine is an organic compound with the molecular formula C5H3FIN It is a halogenated pyridine derivative, characterized by the presence of both fluorine and iodine atoms on the pyridine ring
Mechanism of Action
Target of Action
2-Fluoro-6-iodopyridine is a halogenated pyridine derivative
Mode of Action
. This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.
Biochemical Pathways
. This suggests that this compound might interact with certain biochemical pathways related to imaging processes.
Result of Action
. This suggests that this compound might have similar effects in its respective applications.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-6-iodopyridine are largely influenced by the presence of fluorine and iodine atoms in the pyridine ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
For instance, fluoropyridines have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that fluoropyridines can participate in various chemical reactions. For example, fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the direct fluorination of 6-iodopyridine using a fluorinating agent such as Selectfluor or N-fluoropyridinium salts. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Pyridine N-oxides or dehalogenated pyridines.
Scientific Research Applications
2-Fluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biologically active molecules, enhancing their properties or enabling the study of biological pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 6-Iodopyridine
- 2,6-Difluoropyridine
- 2,6-Diiodopyridine
Comparison: 2-Fluoro-6-iodopyridine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This dual halogenation provides a distinct reactivity profile compared to other halogenated pyridines. For instance, 2-Fluoropyridine lacks the iodine atom, making it less versatile in coupling reactions. Similarly, 6-Iodopyridine does not have the electron-withdrawing effect of the fluorine atom, affecting its reactivity in substitution reactions. The combination of these two halogens in this compound offers a balance of electronic effects and leaving group ability, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-fluoro-6-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKZTQDBHJMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)
![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2386814.png)


